Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-
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Overview
Description
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl-: is an organic compound with the molecular formula C9H8O3. It is known for its unique structure, which includes a benzodioxole ring fused to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- typically involves the reaction of 1,3-benzodioxole with acetophenone under specific conditions. One common method includes the use of a base such as potassium hydroxide (KOH) in an aqueous medium. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity. The process parameters, including temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is utilized in the production of various materials and chemicals, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound a subject of interest in pharmacological research. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)ethanone
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1-Methyl-1H-benzimidazol-2-yl)ethanone
Comparison: Ethanone, 1-(1,3-benzodioxol-5-yl)-2-phenyl- stands out due to its unique combination of a benzodioxole ring and a phenyl group. This structure imparts distinct chemical and physical properties, making it more versatile for various applications compared to its similar counterparts .
Properties
CAS No. |
126266-77-1 |
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Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-phenylethanone |
InChI |
InChI=1S/C15H12O3/c16-13(8-11-4-2-1-3-5-11)12-6-7-14-15(9-12)18-10-17-14/h1-7,9H,8,10H2 |
InChI Key |
GMPAXGVXZYFWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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